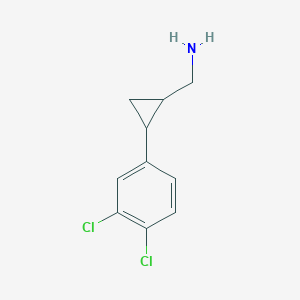

(2-(3,4-Dichlorophenyl)cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

[2-(3,4-dichlorophenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C10H11Cl2N/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4,7-8H,3,5,13H2 |

InChI Key |

WGNPNDWGKKHMPM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C2=CC(=C(C=C2)Cl)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of imine intermediate | 3,4-Dichlorobenzaldehyde + cyclopropylamine | Solvent: ethanol or dichloromethane; catalyst may be used to facilitate imine formation |

| 2 | Reduction of imine to amine | Reducing agent such as sodium borohydride or catalytic hydrogenation | Mild conditions to avoid ring opening of cyclopropyl |

| 3 | Purification | Chromatography or crystallization | Ensures high purity of the amine product |

This classical reductive amination route is favored for its straightforwardness and moderate conditions.

Alternative Cyclopropanation-Based Approaches

Another approach involves the cyclopropanation of an alkene precursor bearing the 3,4-dichlorophenyl substituent, followed by amination. Though more commonly reported for related compounds such as 2-(3,4-difluorophenyl)cyclopropyl derivatives, similar methodology could be adapted.

For example:

- Starting from 3,4-dichlorobenzaldehyde, an alkene intermediate can be synthesized via Wittig or aldol condensation reactions.

- The alkene is then cyclopropanated using reagents like trimethylsulfoxonium iodide with sodium hydride in dimethyl sulfoxide (DMSO).

- Subsequent conversion of the carboxylate or acid intermediates to amines involves steps such as amide formation, hydrazide intermediates, or direct amination using methyl formate and ammonia, followed by base treatment.

This route is more complex but allows for stereochemical control and potential industrial scalability.

Industrial Synthesis Considerations

Industrial methods aim to optimize safety, cost, and yield. Hazardous reagents such as diazomethane or diphenylphosphoryl azide are avoided. Instead, safer cyclopropanation agents and catalytic asymmetric methods are preferred.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive amination | Cyclopropylamine + 3,4-dichlorobenzaldehyde | Sodium borohydride or catalytic hydrogenation | Simple, mild conditions, direct | May require purification to remove side products |

| Cyclopropanation of alkene | 3,4-Dichlorobenzaldehyde → alkene intermediate | Trimethylsulfoxonium iodide, NaH in DMSO | Stereocontrol possible, industrial scalability | Multi-step, uses strong bases, longer synthesis |

| Amide/hydrazide route | Cyclopropanecarboxylic acid derivatives | Methyl formate, ammonia, NaOH, NaOCl | Allows functional group transformations | More complex, requires careful handling |

Analysis of Preparation Methods

Reductive amination is the most straightforward and commonly employed laboratory synthesis, suitable for small-scale preparation and research purposes. It benefits from commercially available starting materials and mild reaction conditions.

Cyclopropanation-based methods provide access to enantiomerically enriched products and are more amenable to industrial production, although they involve more steps and require handling of strong bases and specialized reagents.

The industrial processes emphasize safety and cost-effectiveness by avoiding hazardous reagents and employing catalytic asymmetric synthesis to improve yield and selectivity.

Research Findings and Supporting Data

The reaction of cyclopropylamine with 3,4-dichlorobenzaldehyde in ethanol or dichloromethane under catalytic conditions yields (2-(3,4-dichlorophenyl)cyclopropyl)methanamine with good selectivity.

Cyclopropanation of alkenes derived from chlorinated benzaldehydes has been extensively studied for related compounds, demonstrating that trimethylsulfoxonium iodide in the presence of sodium hydride in DMSO provides efficient cyclopropane ring formation.

Industrial patents describe multi-step syntheses involving chlorinated benzaldehydes, cyclopropanation, and subsequent amination steps, highlighting the importance of catalyst choice and reaction conditions to maximize yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

(2-(3,4-Dichlorophenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyclopropyl ring or the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce various amine derivatives .

Scientific Research Applications

(2-(3,4-Dichlorophenyl)cyclopropyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(3,4-Dichlorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Halogenated Aromatic Groups

Table 1: Key Structural Analogues and Their Properties

Key Findings:

- Dichlorophenyl Position Matters : The 3,4-dichloro substitution (as in BD1047/BD1063) is critical for σ receptor binding, whereas 2,6-dichloro or difluoro substitutions reduce σ affinity .

- Conformational Rigidity: Cyclopropylmethanamine derivatives exhibit distinct receptor selectivity compared to ethyl-linked analogues.

- Halogen Effects : Fluorine substituents (e.g., 3,4-difluoro) may improve metabolic stability but reduce σ receptor affinity compared to chlorine .

Pharmacological Activity Comparison

Table 2: Receptor Selectivity and Functional Outcomes

Key Findings:

- Sigma Receptor Antagonism : BD1047 and BD1063, both 3,4-dichlorophenyl derivatives, antagonize σ receptors, reducing cocaine-induced convulsions and locomotor activity . The cyclopropane derivative may share this activity but with altered kinetics due to structural rigidity.

- Off-Target Effects: BD1047 shows weak β-adrenoceptor binding, highlighting the importance of structural optimization to minimize off-target interactions .

- Divergent Targets : Substituent changes can shift selectivity; e.g., benzofuran-containing analogues target 5-HT2C receptors instead of σ receptors .

Key Findings:

- Cyclopropanation Challenges : Catalytic methods (e.g., Rh-catalyzed) are effective for cyclopropane formation but require precise control to avoid byproducts .

Biological Activity

(2-(3,4-Dichlorophenyl)cyclopropyl)methanamine is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including receptor interactions, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclopropyl ring attached to a methanamine group and a dichlorophenyl moiety. This specific configuration allows for various interactions with biological targets, making it a candidate for drug development.

Research indicates that (2-(3,4-Dichlorophenyl)cyclopropyl)methanamine interacts with specific receptors and enzymes, particularly within the central nervous system. Its biological activity is primarily linked to:

- Dopamine Receptors : The compound exhibits selective binding to dopamine receptors (D2 and D3), which are crucial for various neurological functions. Studies have shown that modifications in its structure can significantly enhance binding affinity to these receptors .

- Allosteric Modulation : The structural rigidity provided by the cyclopropyl group may facilitate allosteric interactions at receptor sites, enhancing or inhibiting receptor activity depending on the context .

Binding Affinities

The binding affinities of (2-(3,4-Dichlorophenyl)cyclopropyl)methanamine at dopamine receptors have been characterized in several studies. For instance:

| Receptor Type | Binding Affinity (nM) | Notes |

|---|---|---|

| D2R | 493 - 8300 | Varies with structural modifications |

| D3R | 34 - 1090 | Increased affinity with alkyl homologation |

These values suggest that the compound can be tailored for selective receptor targeting through structural modifications .

Case Studies

- Neuropharmacological Studies : In vitro assays demonstrated that (2-(3,4-Dichlorophenyl)cyclopropyl)methanamine acts as a partial agonist at D3 receptors, indicating potential applications in treating disorders like schizophrenia and Parkinson's disease .

- Antitumor Activity : Preliminary studies have indicated that compounds similar to (2-(3,4-Dichlorophenyl)cyclopropyl)methanamine exhibit antiproliferative effects against various cancer cell lines, suggesting a broader therapeutic potential beyond neurological applications .

Synthesis Methods

The synthesis of (2-(3,4-Dichlorophenyl)cyclopropyl)methanamine typically involves several steps:

- Formation of Cyclopropyl Grignard Reagent : Reacting 3,4-dichlorophenylacetonitrile with a cyclopropyl Grignard reagent.

- Reduction and Amination : Following the formation of the cyclopropane structure, reduction reactions are performed to yield the final amine product.

This multi-step synthesis allows for variations that can enhance biological activity or selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling (2-(3,4-Dichlorophenyl)cyclopropyl)methanamine in laboratory settings?

- Answer : Use nitrile or chemical-resistant gloves, full-body protective clothing, and respiratory protection in poorly ventilated areas. Store in sealed containers at 2–8°C, away from ignition sources. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention. Avoid environmental release .

Q. What synthetic routes are commonly used to prepare (2-(3,4-Dichlorophenyl)cyclopropyl)methanamine?

- Answer : Key methods include:

- Cyclopropanation : Reaction of 2-(3,4-dichlorophenyl)acetylene with diazo compounds under transition metal catalysis (e.g., Rh or Cu) to form the cyclopropane core .

- Reductive amination : Condensation of cyclopropane-containing aldehydes with amines using NaBH(OAc)₃ in dichloroethane (DCE), yielding methanamine derivatives with ≥95% purity .

Q. How is the structural identity of this compound validated during synthesis?

- Answer : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (±1 ppm). ¹H/¹³C NMR spectra verify substituent positions (e.g., cyclopropane protons at δ 0.8–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm). Purity is assessed via HPLC (≥95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of cyclopropane derivatives?

- Answer : X-ray crystallography is definitive for confirming cyclopropane geometry (cis/trans) and substituent orientation. For example, derivatization with (−)-camphanic acid chloride produced crystals suitable for X-ray analysis, resolving syn/anti relationships between hydroxyl and cyclopropane groups . NMR-derived NOE correlations can supplement this but may require corroboration with computational modeling .

Q. What strategies improve enantioselectivity in chiral cyclopropane synthesis?

- Answer : Use chiral catalysts like Rh₂(S-PTTL)₄ for asymmetric cyclopropanation, achieving >90% enantiomeric excess (ee). For reductive amination, chiral auxiliaries (e.g., mandelate salts) or enantiopure starting materials (e.g., (1S,2S)-cyclopropane precursors) enhance selectivity, as seen in sertraline intermediate synthesis .

Q. How does structural modification of this compound affect functional selectivity at serotonin receptors?

- Answer : Substituents on the cyclopropane and amine groups modulate 5-HT2C receptor binding. For example, N-(2-methoxybenzyl) derivatives show 100-fold selectivity over 5-HT2A/2B receptors. In vitro assays (e.g., calcium flux in HEK293 cells) and radioligand displacement studies (³H-Mesulergine) quantify affinity (IC₅₀ ≤10 nM) .

Q. What green chemistry approaches reduce waste in large-scale synthesis?

- Answer : Telescoped processes eliminate intermediate isolation steps. For example, a one-pot cyclopropanation/amination sequence reduces solvent use by 40%. Water or ethanol as solvents and recyclable catalysts (e.g., silica-supported Cu) improve E-factors (kg waste/kg product) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental NMR data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.